10-Propadienylacridin-9(10H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(1,2-Propadienyl)-9(10H)-acridinone is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an acridinone core with a propadienyl group attached at the 10th position, making it an interesting subject for research in organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-(1,2-Propadienyl)-9(10H)-acridinone typically involves the reaction of acridinone derivatives with propadienyl intermediates. One common method includes the use of palladium-catalyzed coupling reactions, where the acridinone core is functionalized with a propadienyl group under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium acetate.
Industrial Production Methods: In an industrial setting, the production of 10-(1,2-Propadienyl)-9(10H)-acridinone may involve large-scale batch reactions using similar catalytic processes. The scalability of the synthesis is achieved by optimizing reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 10-(1,2-Propadienyl)-9(10H)-acridinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using hydrogenation catalysts such as palladium on carbon.
Substitution: The propadienyl group can undergo substitution reactions, where different functional groups replace the existing ones under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of acridinone oxides.
Reduction: Formation of reduced acridinone derivatives.
Substitution: Formation of halogenated acridinone derivatives.
Scientific Research Applications
10-(1,2-Propadienyl)-9(10H)-acridinone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 10-(1,2-Propadienyl)-9(10H)-acridinone involves its interaction with specific molecular targets. The propadienyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, contributing to its therapeutic potential.
Comparison with Similar Compounds
10-(1,2-Propadienyl)-steroids: Known for their irreversible aromatase inhibition properties.
1,2-Propadienyl sulfides: Undergo various reactions to form different products.
Uniqueness: 10-(1,2-Propadienyl)-9(10H)-acridinone stands out due to its acridinone core, which imparts unique chemical and biological properties
Properties
CAS No. |
80472-41-9 |
---|---|
Molecular Formula |
C16H11NO |
Molecular Weight |
233.26 g/mol |
InChI |
InChI=1S/C16H11NO/c1-2-11-17-14-9-5-3-7-12(14)16(18)13-8-4-6-10-15(13)17/h3-11H,1H2 |
InChI Key |
BTYTWZKHFDEYIL-UHFFFAOYSA-N |
Canonical SMILES |
C=C=CN1C2=CC=CC=C2C(=O)C3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.